Bace-IN-1
Overview
Description
BACE-IN-1 is an imidazo[1,2-a]pyridine derivative that inhibits the β-site amyloid precursor protein cleavage enzyme (BACE). This compound has garnered significant attention due to its potential in investigating diseases involving BACE, such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BACE-IN-1 involves the development of non-peptidic inhibitors of BACE-1. The initial inhibitors of this enzyme were peptidic compounds with high molecular weight and low bioavailability. Therefore, the search for new efficient non-peptidic inhibitors has been undertaken by many scientific groups . The synthetic route typically involves molecular modeling and docking studies to design novel BACE-1 ligands .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions derived from laboratory-scale experiments. The process may include steps such as purification, crystallization, and quality control to ensure the compound’s efficacy and safety.
Chemical Reactions Analysis
Types of Reactions
BACE-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives of this compound.
Scientific Research Applications
BACE-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Chemistry: this compound is used as a model compound for studying the inhibition of β-secretase enzymes.
Biology: The compound is employed in biological studies to understand the role of BACE in cellular processes.
Medicine: This compound is investigated for its potential therapeutic effects in treating Alzheimer’s disease by inhibiting the production of amyloid-beta peptides
Industry: The compound is used in the development of new drugs and therapeutic agents targeting BACE.
Mechanism of Action
BACE-IN-1 exerts its effects by inhibiting the activity of β-secretase 1 (BACE-1), an enzyme involved in generating beta-amyloid peptides. These peptides are believed to play a significant role in the development of Alzheimer’s disease. By inhibiting BACE-1, this compound reduces the production of beta-amyloid peptides, potentially slowing the progression of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to BACE-IN-1 include:
Verubecestat: A BACE-1 inhibitor that has been studied for its potential in treating Alzheimer’s disease.
Peiminine: A natural compound identified as a BACE-1 inhibitor with strong affinity and effectiveness.
27-Deoxywithaferin A: Another natural compound with significant potential as a BACE-1 inhibitor.
Uniqueness of this compound
This compound stands out due to its imidazo[1,2-a]pyridine structure, which provides a unique binding affinity and specificity for BACE-1. This structural uniqueness allows for more effective inhibition of the enzyme compared to other similar compounds .
Properties
IUPAC Name |
6-chloro-N-(6-phenylmethoxy-1H-benzimidazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN5O2/c23-15-6-9-20-24-19(12-28(20)11-15)21(29)27-22-25-17-8-7-16(10-18(17)26-22)30-13-14-4-2-1-3-5-14/h1-12H,13H2,(H2,25,26,27,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBUEKXIUDQBPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C(N3)NC(=O)C4=CN5C=C(C=CC5=N4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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